molecular formula C15H22ClN3O3S B5612792 N-(4-chlorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide

N-(4-chlorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide

Cat. No.: B5612792
M. Wt: 359.9 g/mol
InChI Key: VCLQCWHXYNJNRZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylpiperazine moiety, and a methanesulfonamide group

Properties

IUPAC Name

N-(4-chlorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3S/c1-12(15(20)18-10-8-17(2)9-11-18)19(23(3,21)22)14-6-4-13(16)5-7-14/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLQCWHXYNJNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of aniline to form 4-chloroaniline.

    Introduction of the Piperazine Moiety: The 4-chloroaniline is then reacted with 4-methylpiperazine under controlled conditions to form the intermediate compound.

    Formation of the Methanesulfonamide Group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are typically the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-chlorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide
  • **this compound

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, or physical properties, making it valuable for specific research or industrial purposes.

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